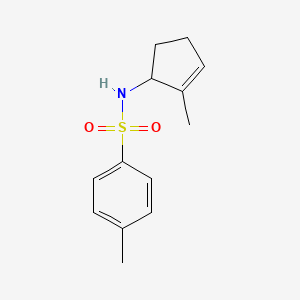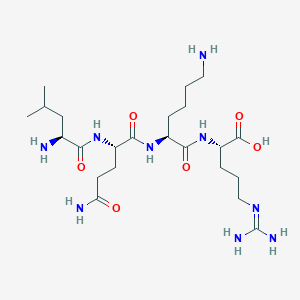![molecular formula C15H11N5O3 B14233983 3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid CAS No. 503828-63-5](/img/structure/B14233983.png)
3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid is a chemical compound characterized by the presence of a tetrazole ring attached to a benzamido group, which is further connected to a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid typically involves the reaction of 4-cyanobenzoic acid with sodium azide in the presence of ammonium chloride and anhydrous dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 30 minutes and then refluxed at 120°C for 18-20 hours . This process results in the formation of the tetrazole ring, which is a key feature of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the tetrazole ring to other functional groups.
Substitution: The compound can undergo substitution reactions, where the tetrazole ring or the benzamido group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxyl group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects . For example, it can inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic acid: This compound also contains a tetrazole ring attached to a benzoic acid moiety but lacks the benzamido group.
4-(2H-Tetrazol-5-yl)benzoic acid: Similar to the above compound but with a different isomeric form of the tetrazole ring.
3-(2H-Tetrazol-5-yl)benzoic acid: This compound has the tetrazole ring attached directly to the benzoic acid without the benzamido linkage.
Uniqueness
3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid is unique due to the presence of both the tetrazole ring and the benzamido group, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
503828-63-5 |
|---|---|
Molekularformel |
C15H11N5O3 |
Molekulargewicht |
309.28 g/mol |
IUPAC-Name |
3-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C15H11N5O3/c21-14(16-12-3-1-2-11(8-12)15(22)23)10-6-4-9(5-7-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H,22,23)(H,17,18,19,20) |
InChI-Schlüssel |
ZGPCURSTLLGHAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14233923.png)

![N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine](/img/structure/B14233930.png)


![2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14233942.png)






